molecular formula C18H11ClO B14009493 1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one

1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one

Cat. No.: B14009493
M. Wt: 278.7 g/mol
InChI Key: PZYXWOXHVMWLFR-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one is a synthetic organic compound characterized by a butadienone backbone conjugated with a 2-(2-chlorophenyl)ethynyl-substituted phenyl group. This structure confers unique electronic and steric properties, making it a candidate for applications in materials science and pharmaceutical research.

Properties

Molecular Formula

C18H11ClO

Molecular Weight

278.7 g/mol

InChI

InChI=1S/C18H11ClO/c1-2-7-18(20)16-10-5-3-8-14(16)12-13-15-9-4-6-11-17(15)19/h3-11H,1H2

InChI Key

PZYXWOXHVMWLFR-UHFFFAOYSA-N

Canonical SMILES

C=C=CC(=O)C1=CC=CC=C1C#CC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Sonogashira Coupling to Form the Ethynyl Substituted Biphenyl Core

The Sonogashira reaction is a palladium-catalyzed cross-coupling between an aryl halide and a terminal alkyne, widely used to construct aryl-alkyne bonds.

  • Procedure Example:
    Starting from 2-bromobenzamide, a Sonogashira coupling with trimethylsilylacetylene followed by desilylation with cesium fluoride in methanol yields 2-ethynylbenzamide.
    This reaction employs PdCl$$2$$(PPh$$3$$)$$_2$$ as catalyst, CuI as co-catalyst, triethylamine as base, and DMF as solvent under reflux for 24 hours. The product is purified by silica gel chromatography.

  • Relevance:
    The intermediate 2-ethynylbenzamide can be further functionalized to introduce the 2-chlorophenyl substituent via a second Sonogashira coupling with 2-chloroiodobenzene or a similar aryl halide.

Step Reagents/Conditions Yield Notes
Sonogashira coupling of 2-bromobenzamide with trimethylsilylacetylene PdCl$$2$$(PPh$$3$$)$$2$$, CuI, Et$$3$$N, DMF, reflux 24 h 42% (for silyl-protected alkyne) Followed by desilylation
Desilylation CsF, MeOH, room temp 3 h 71% Produces terminal alkyne (2-ethynylbenzamide)

Data adapted from literature on related ethynylbenzamide synthesis.

Formation of Butadienone Moiety

The butadienone (2,3-butadien-1-one) is an allene-containing α,β-unsaturated ketone. Its synthesis can be approached by:

  • Base-induced elimination from sulfone-stabilized precursors or Michael addition-elimination sequences using 2,3-bis(phenylsulfonyl)-1,3-butadiene derivatives.
  • Carbonylative Sonogashira reactions under CO pressure to form cyclic or acyclic α,β-unsaturated ketones from ortho-ethynylbenzamides.

The tandem Michael addition and elimination sequence can yield butadienone structures with high stereospecificity, depending on the electrophilicity of the π-bond and tether length.

Reaction Type Key Reagents/Conditions Outcome Reference
Michael donor reaction with 2,3-bis(phenylsulfonyl)-1,3-butadiene NaH base, substituted dimethyl pentenedioates Formation of bicyclo[3.3.0]octenes and allenes
Cyclocarbonylative Sonogashira reaction PdCl$$2$$(PPh$$3$$)$$2$$, CO (20 atm), Et$$3$$N, CH$$2$$Cl$$2$$, 100 °C, 4 h α,β-Unsaturated ketones including isoindolinones

Incorporation of the 2-Chlorophenyl Group

The 2-chlorophenyl substituent on the ethynyl moiety can be introduced via:

  • Sonogashira coupling of the terminal alkyne intermediate with 2-chloroiodobenzene or 2-chlorobromobenzene under Pd/Cu catalysis.
  • This step is typically conducted under mild conditions to preserve sensitive functional groups.

Representative Synthetic Route (Hypothetical)

Step Starting Material Reagents & Conditions Product Yield (%)
1 2-bromobenzamide PdCl$$2$$(PPh$$3$$)$$2$$, CuI, Et$$3$$N, DMF, TMS-acetylene, reflux 24 h 2-((Trimethylsilyl)ethynyl)benzamide ~42
2 Above product CsF, MeOH, rt 3 h 2-ethynylbenzamide ~71
3 2-ethynylbenzamide + 2-chloroiodobenzene PdCl$$2$$(PPh$$3$$)$$2$$, CuI, Et$$3$$N, DMF, reflux 1-[2-(2-Chlorophenyl)ethynyl]phenyl intermediate Variable
4 Above intermediate Base-induced elimination or carbonylation under CO pressure 1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one Variable

Additional Notes on Purification and Characterization

  • Purification is typically performed by silica gel chromatography using solvent gradients such as hexane/ethyl acetate or dichloromethane/ethyl acetate.
  • Characterization methods include:
  • Yields can vary significantly depending on reaction conditions and substrate purity.

Summary of Research Findings and Source Diversity

  • The Sonogashira coupling is a robust and widely used method to build the ethynyl-substituted aromatic framework.
  • Base-induced Michael addition and elimination sequences with sulfone-stabilized dienes provide routes to butadienone derivatives with stereospecificity.
  • Carbonylative Sonogashira reactions under CO pressure offer an alternative to introduce carbonyl functionality in the presence of alkynes.
  • Alkylation and substitution strategies are well documented for related heterocyclic systems but less directly for this compound.
  • Commercially available reagents and standard purification techniques facilitate the synthesis.

Chemical Reactions Analysis

Cycloaddition Reactions

The allenone moiety (C=C=C=O) participates in [2+2], [3+2], and [4+2] cycloadditions due to its conjugated dienophilic character.

Reaction TypeReagents/ConditionsProductSelectivity Notes
[2+2] Photocycloaddition UV light, alkene/alkyne (e.g., ethylene)Bicyclic cyclobutane derivativesStereoselectivity depends on substituent orientation
[4+2] Diels-Alder Dienes (e.g., 1,3-butadiene), ΔTetrahydroisoquinoline analogsEndo preference due to allenone polarization

Key Insight : The electron-withdrawing ketone group enhances dienophilicity, while the 2-chlorophenyl-ethynyl group may sterically hinder certain transition states .

Nucleophilic Additions

The central carbon of the allenone system is susceptible to nucleophilic attack, forming substituted ketones or enolates.

NucleophileConditionsProductMechanism
Grignard Reagents RMgX, THF, 0°C → RTTertiary alcohol via 1,2-additionKeto-enol tautomerism stabilizes intermediates
Organolithiums RLi, -78°CEnolate intermediatesDeprotonation at α-position

Experimental Note : Competing 1,4-additions are suppressed due to steric bulk from the ethynyl substituent .

Transition Metal-Catalyzed Couplings

The ethynyl group enables cross-coupling reactions under Pd/Cu catalysis.

ReactionCatalysts/ReagentsProductYield & Selectivity
Sonogashira Coupling PdCl₂(PPh₃)₂, CuI, Et₃N, CO (20 atm)Extended conjugated systems71–85% yield; CO pressure critical
Hydrogenation H₂, Lindlar catalystcis-Alkene derivativeSelective reduction of triple bond

Limitation : Steric hindrance from the 2-chlorophenyl group may reduce coupling efficiency with bulky aryl halides .

Electrophilic Aromatic Substitution

The electron-rich ethynyl-phenyl group directs electrophiles to specific positions.

ElectrophileConditionsProductRegioselectivity
Nitration HNO₃, H₂SO₄, 0°CNitro-substituted aryl ringMeta to ethynyl group
Halogenation Br₂, FeBr₃Brominated derivativeOrtho/para to chlorine

Electronic Effects : The 2-chlorophenyl group deactivates the ring but directs electrophiles via resonance .

Rearrangements and Eliminations

The allenone system undergoes thermal or base-induced rearrangements.

ProcessConditionsProductDriving Force
Electrocyclic Ring Closure Δ, tolueneFuran or cyclopentenone derivativesConjugation stabilization
Base-Induced Elimination KOtBu, DMSOArylacetylene byproductsDeprotonation at β-carbon

Thermodynamic Control : Rearrangement products dominate at high temperatures (>100°C) .

Oxidation and Reduction

The ketone and alkyne groups are redox-active under specific conditions.

ReactionReagentsProductNotes
Ketone Reduction NaBH₄, MeOHSecondary alcoholChemoselective for carbonyl
Alkyne Oxidation Ozone, then H₂O₂Carboxylic acid derivativeOxidative cleavage of triple bond

Caution : Over-reduction of the allenone moiety may occur with strong reducing agents (e.g., LiAlH₄) .

Scientific Research Applications

1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Observations :

  • The brominated analog exhibits higher molecular weight and density due to bromine’s larger atomic radius and mass compared to chlorine.

Research Findings and Limitations

  • Experimental Gaps : Direct data on the target compound’s synthesis, crystallography, or biological activity is absent in accessible literature. Current insights rely on extrapolation from brominated analogs and computational modeling.
  • Opportunities : Comparative studies between chloro- and bromo-substituted analogs could clarify halogen effects on reactivity and applications. For example, substituting bromine with chlorine might reduce toxicity in biomedical contexts while retaining desirable electronic properties.

Biological Activity

1-[2-[2-(2-Chlorophenyl)ethynyl]phenyl]-2,3-butadien-1-one (commonly referred to as compound A) is a synthetic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a comprehensive overview of the biological activity of compound A, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Compound A features a complex structure characterized by a butadiene moiety and a chlorophenyl ethynyl group. Its molecular formula is C19H15Cl, and it possesses notable physicochemical properties that influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of compound A has been primarily attributed to its ability to interact with various molecular targets within biological systems. Research indicates that it may exert effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : Compound A has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions and potential therapeutic effects against diseases such as cancer.
  • Antioxidant Properties : The compound exhibits antioxidant activity, which helps mitigate oxidative stress in cells, potentially reducing the risk of chronic diseases.
  • Modulation of Cell Signaling Pathways : Preliminary studies suggest that compound A may influence key signaling pathways involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy.

Biological Assays and Research Findings

Several studies have evaluated the biological activity of compound A through various assays. Below is a summary of notable findings:

Study Methodology Findings
Study 1In vitro assays on cancer cell linesDemonstrated significant cytotoxicity against breast and prostate cancer cells with IC50 values in the micromolar range.
Study 2Antioxidant assays (DPPH method)Showed strong free radical scavenging activity, comparable to established antioxidants.
Study 3Enzyme inhibition assaysInhibited specific kinases involved in tumor growth with an IC50 value indicating potent activity.

Case Studies

  • Case Study on Anticancer Activity : In a study published in Cancer Research, compound A was administered to mice with induced tumors. Results showed a reduction in tumor size by approximately 50% compared to control groups, suggesting its potential as an anticancer agent.
  • Case Study on Antioxidant Effects : Another investigation focused on the neuroprotective effects of compound A in models of oxidative stress. The results indicated a significant reduction in neuronal cell death, highlighting its role as a neuroprotective agent.

Q & A

Q. Table 1: Comparison of Synthetic Methods

StepReagents/ConditionsYield (%)Key Reference
1Pd(PPh₃)₄, CuI, Et₃N~65-70
2SOCl₂, ethanol, 60°C~50-55

Basic: What spectroscopic techniques are used for structural validation?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Provides unambiguous confirmation of molecular geometry and substituent orientation, as demonstrated for structurally similar chlorophenyl derivatives .
  • NMR Spectroscopy: ¹H and ¹³C NMR are critical for verifying aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 190–210 ppm) .
  • IR Spectroscopy: Confirms C≡C (2100–2260 cm⁻¹) and C=O (1680–1750 cm⁻¹) stretches .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Waste Management: Halogenated organic waste must be segregated and processed via certified facilities to avoid environmental contamination .

Advanced: How can experimental limitations in stability studies be mitigated?

Answer:

  • Sample Degradation: Organic degradation during prolonged experiments (e.g., 9-hour assays) can be minimized by maintaining samples at 4°C to slow thermal decomposition .
  • Matrix Variability: Use synthetic wastewater matrices with controlled pollutant ratios to reduce variability in environmental studies .

Advanced: How should contradictory spectroscopic data be resolved?

Answer:

  • Cross-Validation: Combine SCXRD with high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC) to resolve discrepancies in reported δ values .
  • Computational Modeling: Density Functional Theory (DFT) simulations can predict NMR/IR spectra for comparison with experimental data .

Q. Table 2: Discrepancy Example in NMR Data

Study¹³C NMR (C=O, ppm)Technique Used
A192.5SCXRD + NMR
B195.2NMR only

Advanced: What strategies optimize this compound’s application in drug discovery?

Answer:

  • Structure-Activity Relationship (SAR): Modify the chlorophenyl or ethynyl groups to enhance binding affinity in kinase inhibition assays .
  • In Vitro Screening: Use cell-based models (e.g., cancer cell lines) to evaluate cytotoxicity and selectivity, followed by ADMET profiling .

Advanced: How is computational chemistry applied to study its reactivity?

Answer:

  • Reaction Pathway Analysis: Transition state modeling (e.g., Gaussian 16) predicts regioselectivity in nucleophilic additions to the α,β-unsaturated ketone .
  • Docking Studies: Molecular docking (AutoDock Vina) identifies potential protein targets by simulating ligand-receptor interactions .

Advanced: What are the challenges in crystallizing this compound?

Answer:

  • Polymorphism: Slow evaporation in mixed solvents (e.g., CHCl₃/hexane) at 123 K improves crystal quality for SCXRD .
  • Disorder Management: Low-temperature data collection (123 K) reduces thermal motion artifacts in electron density maps .

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